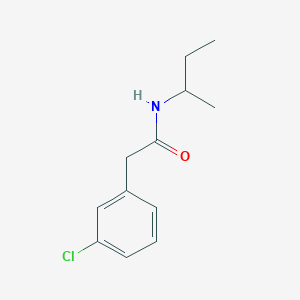![molecular formula C23H19ClN2O5 B5294505 ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)
ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is a synthetic compound with potential applications in scientific research. This compound is a derivative of benzoic acid and is also known as ethyl 4-{[3-(2-chlorophenyl)-2-(2-furanyl)acryloyl]amino}benzoate. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which promote inflammation and pain.
Biochemical and Physiological Effects
Ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of MMPs and COX-2. In vivo studies have shown that this compound inhibits the growth of tumors and reduces inflammation and pain.
实验室实验的优点和局限性
Ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to use in cell culture and animal studies. However, this compound has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for research on ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly its interaction with MMPs and COX-2. In addition, future research could focus on developing more water-soluble derivatives of this compound for use in aqueous solutions. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
合成方法
Ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate can be synthesized using a variety of methods. One method involves the reaction of 2-chlorobenzoyl chloride with 2-furoylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-furoylaminoethanol in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent to yield the final product.
科学研究应用
Ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory and analgesic properties.
属性
IUPAC Name |
ethyl 4-[[(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-2-30-23(29)15-9-11-17(12-10-15)25-21(27)19(14-16-6-3-4-7-18(16)24)26-22(28)20-8-5-13-31-20/h3-14H,2H2,1H3,(H,25,27)(H,26,28)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZHSJZDYGJFEJ-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
![3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)

![1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)
![N-(2-methoxyethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294454.png)
![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)
![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5294482.png)
amine hydrochloride](/img/structure/B5294495.png)
![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)